molecular formula C8H9BrN2 B1449961 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole CAS No. 1565066-74-1

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

Cat. No. B1449961
CAS RN: 1565066-74-1
M. Wt: 213.07 g/mol
InChI Key: DXGCFYIPMUKCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole class of heterocyclic compounds. It is a five-membered ring containing four carbon atoms and one nitrogen atom, and is characterized by its bromine substituent. 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole has a variety of applications in the fields of organic synthesis, materials science, and pharmaceuticals.

Scientific Research Applications

Synthesis of Bioactive Molecules

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole: serves as a versatile intermediate in the synthesis of various bioactive molecules. Its bromine atom can undergo palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecules with potential pharmacological activities. For instance, it can be used to synthesize derivatives that show promise in the treatment of neurodegenerative diseases like Alzheimer’s .

Material Science

In material science, this compound can be utilized to create novel polymers with unique properties. The alkyne group in 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is particularly useful for click chemistry applications, enabling the formation of covalent bonds between polymers or the modification of polymer surfaces .

Molecular Imaging

The compound’s structure is conducive to the development of imaging agents. For example, it can be modified to create ligands for Positron Emission Tomography (PET) scans, aiding in the diagnosis and study of diseases like cancer and neuroinflammation by targeting specific proteins or receptors in the body .

properties

IUPAC Name

4-bromo-1-pent-4-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-2-3-4-5-11-7-8(9)6-10-11/h1,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGCFYIPMUKCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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